2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide
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Overview
Description
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide is an organic compound that features a cyano group, a thiophene ring, and an oxolane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-methylthiophene, acrylonitrile, and oxolane derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of efficient catalysts to speed up the reactions.
Solvents: Selection of solvents that enhance reaction rates and product solubility.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine under hydrogenation conditions.
Substitution: The oxolane moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogen gas with a palladium catalyst for cyano group reduction.
Substitution: Alkyl halides or sulfonates for nucleophilic substitution on the oxolane ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amino derivatives of the original compound.
Substitution: Various functionalized oxolane derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic reactions due to its unique structure.
Biology
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Anticancer Research: Explored for its cytotoxic properties against cancer cell lines.
Antimicrobial Agents: Potential use in the development of new antibiotics.
Industry
Materials Science: Utilized in the synthesis of novel polymers and materials with specific electronic properties.
Agriculture: Investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide depends on its application:
Biological Systems: It may interact with specific enzymes or receptors, inhibiting their function or altering their activity. The cyano group can act as an electrophile, while the thiophene ring can participate in π-π interactions with aromatic amino acids in proteins.
Chemical Reactions: The compound can act as a nucleophile or electrophile in various organic reactions, depending on the functional groups involved.
Comparison with Similar Compounds
Similar Compounds
2-cyano-3-(2-thienyl)prop-2-enamide: Lacks the oxolane moiety, making it less versatile in certain reactions.
3-(3-methylthiophen-2-yl)acrylonitrile: Similar structure but without the amide functionality, affecting its reactivity and applications.
Uniqueness
Structural Features: The combination of a cyano group, thiophene ring, and oxolane moiety provides unique reactivity and interaction profiles.
Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and drug development.
This detailed overview highlights the significance of 2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide in scientific research and industrial applications
Properties
IUPAC Name |
2-cyano-3-(3-methylthiophen-2-yl)-N-(oxolan-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h4,6-7,12H,2-3,5,9H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDCXSIUDXWJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=C(C#N)C(=O)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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